molecular formula C18H15N5O B11032047 2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol

2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol

Cat. No.: B11032047
M. Wt: 317.3 g/mol
InChI Key: LJXBEQRBBIKKGE-UHFFFAOYSA-N
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Description

2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol: is a chemical compound with the following properties:

    Chemical Formula: C₁₅H₁₅N₅O

    Molecular Weight: 281.31 g/mol

    CAS Number: 332074-12-1

    IUPAC Name: 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one

Preparation Methods

Synthetic Routes:: The synthesis of 2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol involves several steps

    Quinazoline Formation: Start with 4,8-dimethylquinazoline-2-amine as the precursor. React it with an appropriate reagent (e.g., acetic anhydride) to form the quinazoline ring.

    Pyrimidinone Formation: Next, introduce a methyl group at the 6-position of the quinazoline ring. This can be achieved through various methods, such as alkylation or cyclization.

    Hydroxylation: Finally, hydroxylate the pyrimidinone ring at the 4-position to obtain this compound.

Industrial Production:: Industrial-scale production methods may involve high-yield processes, optimization of reaction conditions, and purification steps. specific details are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions may yield reduced derivatives of 2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol.

    Substitution: Substitution reactions at different positions of the quinazoline and pyrimidinone rings are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Scientific Research Applications

2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol finds applications in:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemical Biology: Used as a probe to study cellular processes.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While 2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol is distinct, it shares similarities with related quinazoline and pyrimidinone derivatives. Notable compounds include:

Properties

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

2-[(4,8-dimethylquinazolin-2-yl)amino]-3H-quinazolin-4-one

InChI

InChI=1S/C18H15N5O/c1-10-6-5-8-12-11(2)19-17(21-15(10)12)23-18-20-14-9-4-3-7-13(14)16(24)22-18/h3-9H,1-2H3,(H2,19,20,21,22,23,24)

InChI Key

LJXBEQRBBIKKGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC4=CC=CC=C4C(=O)N3)C

Origin of Product

United States

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